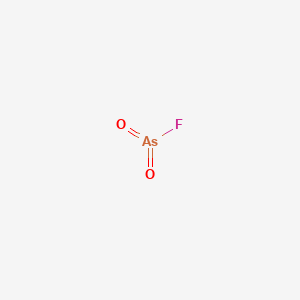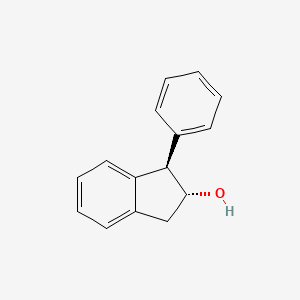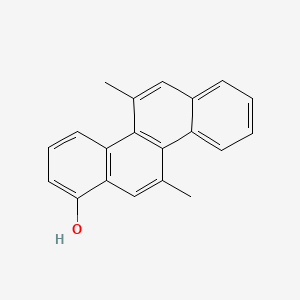![molecular formula C15H9F13O2S B14417752 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene CAS No. 86525-51-1](/img/structure/B14417752.png)
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a methyl group and a sulfonyl group attached to a highly fluorinated hexane chain. This compound is notable for its high chemical stability and unique reactivity due to the presence of multiple fluorine atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene typically involves multiple steps:
Formation of the Fluorinated Hexane Sulfonyl Group: This step involves the reaction of hexane with fluorine gas under controlled conditions to introduce the fluorine atoms. The resulting perfluorohexane is then reacted with sulfur trioxide to form the sulfonyl fluoride derivative.
Attachment to the Benzene Ring: The sulfonyl fluoride derivative is then reacted with a benzene derivative under Friedel-Crafts alkylation conditions to attach the sulfonyl group to the benzene ring.
Introduction of the Ethenyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like amines (NH₃) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene has several applications in scientific research:
Biology: Studied for its potential as a bioactive molecule due to its unique chemical properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its high chemical stability and low surface tension.
Mechanism of Action
The mechanism of action of 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of specific enzymes or receptors, affecting various biochemical pathways. The compound’s high stability and resistance to metabolic degradation make it a valuable tool in studying long-term biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene: can be compared with other fluorinated benzene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its high fluorine content, which imparts exceptional chemical stability and unique reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
86525-51-1 |
|---|---|
Molecular Formula |
C15H9F13O2S |
Molecular Weight |
500.28 g/mol |
IUPAC Name |
1-methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)ethenyl]benzene |
InChI |
InChI=1S/C15H9F13O2S/c1-8-2-4-9(5-3-8)6-7-31(29,30)15(27,28)13(22,23)11(18,19)10(16,17)12(20,21)14(24,25)26/h2-7H,1H3 |
InChI Key |
ZNMBSYHEOLVZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


-lambda~2~-stannane](/img/structure/B14417670.png)
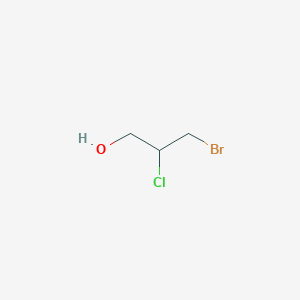
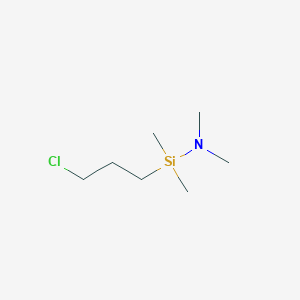
![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)


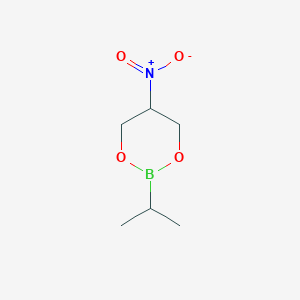

![ethyl N-[(E)-[(2E)-2-(ethoxycarbonylhydrazinylidene)ethylidene]amino]carbamate](/img/structure/B14417694.png)
